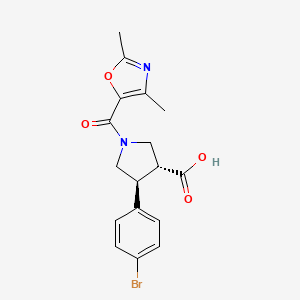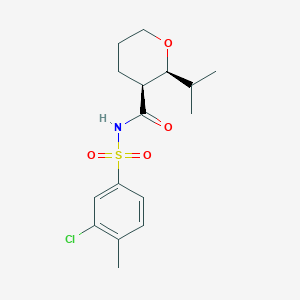![molecular formula C12H17ClN4O2 B7338448 5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine](/img/structure/B7338448.png)
5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine, also known as clofarabine, is a synthetic nucleoside analog used in the treatment of acute lymphoblastic leukemia (ALL). It was first approved by the US Food and Drug Administration (FDA) in 2004 for the treatment of relapsed or refractory ALL in pediatric patients. Clofarabine is a potent inhibitor of DNA synthesis and repair, and its mechanism of action involves the incorporation of its triphosphate form into DNA, leading to chain termination and cell death.
Wirkmechanismus
Clofarabine is a purine nucleoside analog that is activated by phosphorylation to its triphosphate form, which is incorporated into DNA during replication. The incorporation of 5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine triphosphate leads to chain termination and inhibition of DNA synthesis and repair, ultimately resulting in cell death. Clofarabine also inhibits ribonucleotide reductase, an enzyme involved in the synthesis of deoxyribonucleotides, further contributing to its antitumor activity.
Biochemical and Physiological Effects
Clofarabine has been shown to induce apoptosis in leukemia cells through the activation of caspases and the mitochondrial pathway. It also inhibits DNA repair mechanisms, leading to increased DNA damage and cell death. In addition, this compound has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Vorteile Und Einschränkungen Für Laborexperimente
Clofarabine has several advantages as a research tool, including its potent antitumor activity, its ability to inhibit DNA synthesis and repair, and its potential use as a salvage therapy in relapsed or refractory ALL. However, it also has several limitations, including its narrow therapeutic window, its potential for toxicity, and its limited efficacy in certain hematological malignancies.
Zukünftige Richtungen
Future research on 5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine will likely focus on several areas, including the development of new formulations and delivery methods to improve its efficacy and safety, the identification of biomarkers to predict response to therapy, and the exploration of its potential use in combination with other agents for the treatment of hematological malignancies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its antitumor activity and to identify new targets for drug development.
Synthesemethoden
Clofarabine is synthesized from 2-chloro-6-amino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine, which is reacted with diethyl oxalate to form the corresponding oxalate ester. The oxalate ester is then treated with lithium bis(trimethylsilyl)amide to generate the corresponding lithium salt, which is reacted with 3R,4R-dihydroxy-2,2-dimethyltetrahydrofuran to form the final product.
Wissenschaftliche Forschungsanwendungen
Clofarabine has been extensively studied in preclinical and clinical settings for its efficacy in the treatment of ALL and other hematological malignancies. Several clinical trials have demonstrated its effectiveness as a salvage therapy in relapsed or refractory ALL, and it has also shown promise in the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).
Eigenschaften
IUPAC Name |
5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c13-10-5-14-12(16-9-2-4-19-7-9)17-11(10)15-8-1-3-18-6-8/h5,8-9H,1-4,6-7H2,(H2,14,15,16,17)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTZVUIFMBJBLX-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=NC(=NC=C2Cl)NC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NC2=NC(=NC=C2Cl)N[C@@H]3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-phenylmethoxypyrazin-2-yl)methanone](/img/structure/B7338390.png)
![1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7338393.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-[2-(1-methylpyrazol-4-yl)oxyphenyl]methanone](/img/structure/B7338399.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide](/img/structure/B7338401.png)
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B7338404.png)
![2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide](/img/structure/B7338407.png)
![N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7338412.png)
![[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7338431.png)

![2-[3-[[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]phenoxy]acetic acid](/img/structure/B7338446.png)
![2-[2-[[(1R,2S)-2-cyclobutylcyclopropyl]carbamoyl]phenyl]benzoic acid](/img/structure/B7338452.png)
![(2S,3S)-N-pyridin-2-ylsulfonyl-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7338454.png)

![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-5-bromo-2-methylfuran-3-carboxamide](/img/structure/B7338463.png)
